molecular formula C19H19NO5 B2957358 (Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate CAS No. 896818-76-1

(Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate

Cat. No.: B2957358
CAS No.: 896818-76-1
M. Wt: 341.363
InChI Key: GGXUTMUALBDYNA-WJDWOHSUSA-N
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Description

This compound is a synthetic aurone derivative featuring a Z-configuration at the exocyclic double bond, a 7-methyl substituent on the benzofuran core, and a diethylcarbamate group at the 6-position. Aurones are naturally occurring flavonoids with a benzofuran-3-one scaffold, but this derivative is structurally modified to enhance pharmacological properties. The diethylcarbamate moiety is introduced to improve metabolic stability and lipophilicity, which are critical for bioavailability and target engagement in therapeutic applications .

Key structural attributes include:

  • Furan-2-ylmethylene group: Introduces electronic diversity and steric bulk, influencing binding affinity.
  • Diethylcarbamate substituent: Enhances solubility in lipid membranes compared to polar hydroxyl groups in natural aurones.

Synthesis typically involves condensation of pre-functionalized benzofuran precursors with substituted furan aldehydes, followed by carbamate formation via reaction with diethylcarbamoyl chloride .

Properties

IUPAC Name

[(2Z)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-4-20(5-2)19(22)25-15-9-8-14-17(21)16(24-18(14)12(15)3)11-13-7-6-10-23-13/h6-11H,4-5H2,1-3H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXUTMUALBDYNA-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=C(C2=C(C=C1)C(=O)C(=CC3=CC=CO3)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)OC1=C(C2=C(C=C1)C(=O)/C(=C/C3=CC=CO3)/O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

(Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a compound of interest due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C20H21N1O5C_{20}H_{21}N_{1}O_{5}, with a molecular weight of approximately 357.39 g/mol. The compound features a furan ring, which is known for its reactivity and biological significance.

Anticancer Activity

Research indicates that derivatives of benzofuran compounds exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit tumor cell proliferation by inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of angiogenesis .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-712.5Apoptosis induction
Compound BHeLa15.0Angiogenesis inhibition

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as NF-kB signaling .

Table 2: Summary of Anti-inflammatory Activity

CompoundAssay TypeResult
Compound CCytokine ReleaseDecreased IL-6 by 30%
Compound DNF-kB ActivationInhibition by 40%

Antimicrobial Activity

The antimicrobial effects of related compounds have been documented, suggesting potential efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Table 3: Summary of Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Case Studies

  • Study on Anticancer Effects : A study conducted on a series of benzofuran derivatives, including our compound, demonstrated significant cytotoxicity against MCF-7 cells. The study utilized flow cytometry to analyze apoptosis markers, revealing that the compound increased early apoptotic cells significantly compared to controls .
  • Inflammation Model : In a murine model of inflammation, administration of the compound resulted in reduced paw edema and lower levels of inflammatory markers in serum, indicating its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Research Findings and Implications

  • For example, glycoside derivative B5 exhibits in vitro cytotoxicity against breast cancer cell lines (IC50 ~5 µM) .
  • Structure-Activity Relationships (SAR): Diethylcarbamate vs. Dimethylcarbamate: Diethyl groups may prolong half-life due to reduced enzymatic hydrolysis compared to dimethyl analogues . Furan vs.

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